molecular formula C11H12N2O2S B1483679 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098047-07-3

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483679
CAS No.: 2098047-07-3
M. Wt: 236.29 g/mol
InChI Key: WNPOLJNXPKYIKO-UHFFFAOYSA-N
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Description

The compound “2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule that contains several functional groups, including an ethyl group, a thiophene ring, a pyrazole ring, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrazole rings would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxylic acid group could participate in acid-base reactions, and the thiophene and pyrazole rings might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Antitumor Activities

  • Synthesis for Antitumor Applications : Derivatives of pyrazole and thiophene, similar in structure to 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid, have been synthesized and evaluated for antitumor activities against various cancer cell lines including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These compounds exhibited significant potencies (Mohareb & Gamaan, 2018).

Corrosion Inhibition

  • Pyrazoline Derivatives as Corrosion Inhibitors : Pyrazoline derivatives, structurally related to the chemical , have been investigated as corrosion inhibitors for mild steel in acidic media. These studies demonstrate high inhibition efficiency and suggest an adsorption mechanism on the steel surface (Lgaz et al., 2018).

Synthesis of Various Derivatives

  • Synthesis of Thiazoles and Pyrazolo[1,5-a]pyrimidines : Research on the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines incorporating an antipyrine moiety, which is relevant to the compound , has been conducted. These synthesized compounds are then evaluated for their potential uses (Abdelhamid & Afifi, 2010).

Anti-Tumor Agents

  • Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents : A study focused on synthesizing bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds were evaluated for their anti-tumor activities, particularly against hepatocellular carcinoma cell lines, showing promising results (Gomha, Edrees, & Altalbawy, 2016).

Antibacterial Activity

  • Antimicrobial Activity of Pyrazole Derivatives : The synthesis and evaluation of certain pyrazole derivatives for their antibacterial properties have been explored. These derivatives have shown effectiveness against common pathogenic bacteria (Asif et al., 2021).

Catalytic Applications

  • Catalysts for Copolymerization of CO2 : Pyrazolyl compounds, similar to the subject compound, have been used to form catalysts for the copolymerization of CO2 and cyclohexene oxide. These studies highlight the potential of such compounds in industrial applications (Matiwane, Obuah, & Darkwa, 2020).

Mechanism of Action

The mechanism of action would depend on how this compound interacts with biological systems. Without specific information, it’s difficult to predict this .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its effects on biological systems. Proper handling and disposal procedures should be followed .

Future Directions

Future research on this compound could explore its potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-8-6-9(10-4-3-5-16-10)12-13(8)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPOLJNXPKYIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

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